N-Piperidin-4-ylbenzamide is classified under benzamides, which are organic compounds containing a benzene ring attached to a carboxamide group. This specific compound is notable for its structural modifications that enhance its pharmacological properties. It has been synthesized and evaluated in various studies for its antitumor activity and other therapeutic potentials .
The synthesis of N-Piperidin-4-ylbenzamide typically involves several key steps:
Recent studies have explored various synthetic routes, including one-step synthesis methods that streamline the process and improve yields .
The molecular structure of N-Piperidin-4-ylbenzamide can be represented using various notations:
InChI=1S/C14H20N2O/c1-16(2)14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,7-10H2,1-2H3
CN(C)C(=O)C1=CC=C(C=C1)C2CCNCC2
The structure features a benzene ring connected to a piperidine moiety through an amide bond, which is critical for its biological activity.
N-Piperidin-4-ylbenzamide undergoes various chemical reactions that can modify its structure and enhance its activity:
The mechanism by which N-Piperidin-4-ylbenzamide exerts its biological effects primarily involves:
N-Piperidin-4-ylbenzamide exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in laboratory settings.
N-Piperidin-4-ylbenzamide has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3